5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine
Overview
Description
5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine: is a heterocyclic organic compound with the molecular formula C7H8BrN3O and a molecular weight of 230.06 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and an oxetane ring attached to the nitrogen atom at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine typically involves the following steps:
Oxetane Ring Formation: The oxetane ring can be introduced through nucleophilic substitution reactions involving suitable oxetane precursors and the pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing purification techniques such as crystallization, distillation, and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: The amine group can participate in coupling reactions to form new bonds with other molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols under basic conditions.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Substituted Pyrimidines: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Derivatives: Compounds with modified oxidation states of the functional groups.
Coupled Products: Molecules formed through the coupling of the amine group with other entities.
Scientific Research Applications
5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological studies.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in biological processes.
Inhibition of Pathways: Blocking key pathways in cellular metabolism or signal transduction.
Induction of Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-aminopyrimidine: Lacks the oxetane ring, making it less complex.
N-(Oxetan-3-yl)pyrimidin-2-amine: Does not have the bromine atom, affecting its reactivity.
5-Chloro-N-(oxetan-3-yl)pyrimidin-2-amine: Similar structure but with a chlorine atom instead of bromine
Uniqueness
5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine is unique due to the presence of both the bromine atom and the oxetane ring, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-N-(oxetan-3-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c8-5-1-9-7(10-2-5)11-6-3-12-4-6/h1-2,6H,3-4H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQASTWVGVPICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279813 | |
Record name | 2-Pyrimidinamine, 5-bromo-N-3-oxetanyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439823-02-5 | |
Record name | 2-Pyrimidinamine, 5-bromo-N-3-oxetanyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439823-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrimidinamine, 5-bromo-N-3-oxetanyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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